Antibiotic 67-121B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hamycin A is primarily obtained through fermentation of Streptomyces pimprina . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods
Industrial production of Hamycin A involves large-scale fermentation of Streptomyces pimprina. The fermentation broth is subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure Hamycin A .
Chemical Reactions Analysis
Types of Reactions
Hamycin A undergoes several types of chemical reactions, including:
Oxidation: Hamycin A can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds in the heptaene chain.
Substitution: Substitution reactions can occur at the aromatic group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Hamycin A, and substituted analogs with modified functional groups .
Scientific Research Applications
Hamycin A has a wide range of scientific research applications:
Mechanism of Action
Hamycin A exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes . This binding disrupts the membrane integrity, leading to increased permeability and ultimately cell death . The compound also induces biochemical and physico-chemical alterations on the fungal cell surface, making it more susceptible to phagocytosis by macrophages .
Comparison with Similar Compounds
Hamycin A is similar to other polyene antifungal antibiotics such as amphotericin B and nystatin . it has unique features that distinguish it from these compounds:
Amphotericin B: Both are heptaene antifungal compounds, but Hamycin A has an additional aromatic group.
Nystatin: Hamycin A is more water-soluble compared to nystatin.
These unique features contribute to Hamycin A’s distinct antifungal properties and applications .
Properties
CAS No. |
57515-51-2 |
---|---|
Molecular Formula |
C58H86N2O19 |
Molecular Weight |
1115.3 g/mol |
IUPAC Name |
(19E,21E,23E,25E,27E,29E,31E)-33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,11,13,37-octahydroxy-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H86N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-46,48-49,51-55,57,61-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/b5-4+,8-6+,9-7+,12-10+,13-11+,16-14+,17-15+/t34?,35?,36-,39?,40?,41?,42?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |
InChI Key |
YWMQXTANYPOPRI-XOLLPSOESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Origin of Product |
United States |
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